2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2/c1-10-7-11(2)20(16(22)12(10)8-18)9-15(21)19-14-6-4-3-5-13(14)17/h3-7H,9H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLDBYXUGRQTPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=CC=C2F)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-fluorophenyl)acetamide is a compound belonging to the pyridine family, notable for its unique structural features and potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant research findings.
The compound’s molecular formula is with a molecular weight of 315.76 g/mol. The structure includes a pyridine ring substituted with cyano and dimethyl groups, alongside an acetamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 315.76 g/mol |
| LogP | 2.8682 |
| Polar Surface Area | 55.632 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound typically involves:
- Formation of the Pyridine Ring : Utilizing precursors like acetylacetone and cyanoacetamide under basic conditions.
- Amidation Reaction : Reacting the pyridine derivative with acetic anhydride or acetyl chloride to introduce the acetamide group.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in medicinal chemistry:
Anticancer Properties
Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, a study demonstrated that related compounds exhibited cytotoxic effects on various cancer cell lines through apoptosis induction mechanisms .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .
The biological activity is primarily attributed to:
- Enzyme Interaction : The cyano and oxo groups facilitate binding to specific enzymes, modulating their activity.
- Cellular Pathway Influence : The compound may alter gene expression and protein function, impacting cellular signaling pathways.
Case Studies
- Cytotoxicity Assay : In vitro studies on human cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 10 µM, with IC50 values indicating potent anticancer activity .
- Inflammation Model : In a murine model of inflammation, treatment with this compound resulted in a significant reduction in edema and inflammatory markers compared to control groups .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Impact of Substituents on Activity
Pyridinone Core Modifications: The 3-cyano group in the target compound and analogs (e.g., CD73 inhibitors) enhances electron-withdrawing effects, improving binding to enzymatic targets like kinases or CD73 . Methyl groups at positions 4 and 6 (target compound) likely increase lipophilicity compared to styryl (Compound 2) or morpholino (CD73 inhibitors) groups, affecting membrane permeability .
Aromatic Ring Variations: The 2-fluorophenyl group in the target compound may confer metabolic stability over chlorophenyl (Compound 2) or bromophenyl (AMC3) analogs due to fluorine’s resistance to oxidative degradation . Morpholino-substituted biaryl groups (CD73 inhibitors) improve solubility and target affinity via hydrogen bonding, contrasting with the target’s simpler fluorophenyl group .
Linker Groups :
- Thioacetamide linkers (Compound 2, CD73 inhibitors) introduce sulfur-based interactions, whereas the target’s acetamide linker relies on carbonyl hydrogen bonding .
Q & A
Basic Synthesis: What are the key steps and reagents for synthesizing 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-fluorophenyl)acetamide?
The synthesis involves multi-step routes, typically starting with condensation of pyridine precursors and subsequent functionalization. Critical steps include:
- Cyclocondensation : Formation of the pyridinone core using precursors like 3-cyano-4,6-dimethyl-2-pyridone under reflux with acetic anhydride .
- Acetamide Coupling : Reaction with 2-fluoroaniline via nucleophilic acyl substitution, often using coupling agents like DCC (dicyclohexylcarbodiimide) in DMF .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures to isolate the product .
Advanced Synthesis: How can reaction conditions be optimized to improve yield and purity?
Key parameters include:
- Temperature Control : Maintaining 60–80°C during cyclocondensation to avoid side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction homogeneity for coupling steps .
- Catalyst Use : Employing DMAP (4-dimethylaminopyridine) to accelerate acylation reactions .
- Workup Strategies : Sequential extraction with ethyl acetate and brine to remove unreacted reagents .
Basic Characterization: Which analytical techniques are essential for structural confirmation?
- NMR Spectroscopy : H and C NMR to verify substituent positions and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 354.1) .
- FT-IR : Peaks at ~2200 cm (C≡N stretch) and ~1680 cm (amide C=O) validate functional groups .
Advanced Characterization: How can conflicting NMR data be resolved?
- Deuterated Solvents : Use DMSO-d to minimize solvent interference in polar compounds .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals; HSQC correlates H and C shifts for methyl and cyano groups .
- Variable-Temperature NMR : Identify dynamic effects in hindered pyridinone rings .
Biological Activity: What in vitro assays evaluate its bioactivity?
- Antimicrobial Screening : Broth microdilution assays (MIC determination) against S. aureus and E. coli .
- Anticancer Profiling : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to assess IC values .
- Enzyme Inhibition : Fluorometric assays targeting COX-2 or kinases to explore mechanism .
Structure-Activity Relationship (SAR): How do substituent modifications affect activity?
- Fluorophenyl Position : 2-F substitution enhances metabolic stability compared to 3-F/4-F analogs .
- Pyridinone Methyl Groups : 4,6-Dimethyl groups improve lipophilicity, correlating with increased blood-brain barrier penetration in rodent models .
- Cyano Group Removal : Reduces electrophilicity, lowering cytotoxicity but decreasing target binding affinity .
Computational Modeling: What methods predict target binding modes?
- Molecular Docking (AutoDock Vina) : Simulate binding to COX-2 active site; prioritize poses with lowest ΔG values .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
- QSAR Models : Use Hammett constants () to correlate electronic effects of substituents with IC .
Stability Studies: How is shelf-life assessed under varying conditions?
- Forced Degradation : Expose to heat (40°C), humidity (75% RH), and UV light; monitor decomposition via HPLC .
- pH Stability : Incubate in buffers (pH 1–13) for 24h; quantify intact compound by LC-MS .
- Long-Term Storage : Store at -20°C under argon; assess purity biannually for 2 years .
Crystallography: What role does SHELX play in structure determination?
- SHELXT : Solve phase problems via dual-space methods for small-molecule crystals .
- SHELXL Refinement : Anisotropic displacement parameters and H-atom placement improve R-factor (<0.05) .
- Twinned Data Handling : Use HKLF5 format to refine structures with pseudo-merohedral twinning .
Toxicity Profiling: What assays evaluate safety margins?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
